

Application Notes and Protocols for C-Laurdan Imaging with Two-Photon Microscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	C-Laurdan
Cat. No.:	B1674558

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **C-Laurdan** with two-photon microscopy for the investigation of cell membrane properties. **C-Laurdan** is a polarity-sensitive fluorescent probe designed for imaging membrane fluidity and lipid rafts, offering enhanced sensitivity and brighter two-photon fluorescence compared to its predecessor, Laurdan.^{[1][2]} This makes it an invaluable tool in cellular biology and drug development for studying membrane dynamics, lipid-protein interactions, and the effects of therapeutic compounds on cell membranes.

Principle of C-Laurdan Imaging

C-Laurdan's fluorescence emission is highly sensitive to the polarity of its environment.^{[1][3][4]} In more ordered, tightly packed membrane domains (e.g., lipid rafts, gel-phase membranes), water penetration is limited, creating a non-polar environment. In this state, **C-Laurdan** exhibits a blue-shifted emission maximum (around 440 nm).^{[1][5]} Conversely, in more disordered, fluid membrane domains (liquid-crystalline phase), increased water penetration results in a more polar environment, causing a red-shift in **C-Laurdan**'s emission maximum (to around 490 nm).^{[1][5]}

This spectral shift is quantified using the Generalized Polarization (GP) value, calculated from the fluorescence intensities at two emission wavelengths.^{[1][4]} The GP value provides a ratiometric, quantitative measure of membrane order that is independent of probe concentration and excitation intensity.^[6]

GP Calculation: $GP = (I_{\text{Blue}} - I_{\text{Green}}) / (I_{\text{Blue}} + I_{\text{Green}})$

Where:

- I_{Blue} = Intensity at the blue-shifted emission wavelength (e.g., 415-455 nm)
- I_{Green} = Intensity at the red-shifted emission wavelength (e.g., 490-530 nm)

Higher GP values (approaching +1.0) indicate a more ordered membrane, while lower GP values (approaching -1.0) signify a more fluid membrane.[1][7]

Applications in Research and Drug Development

- Lipid Raft Imaging: **C-Laurdan** is extensively used to visualize and quantify lipid rafts, which are dynamic, sterol- and sphingolipid-enriched membrane microdomains involved in cell signaling and protein trafficking.[1][3][8]
- Membrane Fluidity Analysis: Changes in membrane fluidity are associated with various cellular processes, including cell signaling, membrane trafficking, and apoptosis. **C-Laurdan** allows for the spatial and temporal monitoring of these changes.
- Drug-Membrane Interactions: The effects of pharmaceutical compounds on membrane order and fluidity can be assessed. This is crucial for understanding drug mechanisms of action, off-target effects, and for the development of drugs targeting membrane proteins or lipids.
- Disease Research: Alterations in membrane properties are implicated in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. **C-Laurdan** imaging can be used to study these pathological changes.

Quantitative Data Summary

Property	Value	Reference
One-Photon Excitation Max (λ _{ex})	348 nm	[8]
One-Photon Emission Max (λ _{em})	423 nm	[8]
Two-Photon Excitation Max (λ _{ex})	780 nm	[8]
Emission in Ordered Phase (Blue)	~440 nm	[1][5]
Emission in Disordered Phase (Green)	~490 nm	[1][5]
Quantum Yield (Φ)	0.43	[8]
Extinction Coefficient (ε)	12,200 M ⁻¹ cm ⁻¹	[8]
Molecular Weight	397.56 g/mol	[8]
Solubility	Soluble to 100 mM in DMF, 20 mM in DMSO, and 10 mM in ethanol	[8]

Experimental Parameter	Typical Value/Range	Reference
C-Laurdan Staining Concentration	5 - 10 μ M	[9][10]
Staining Time	10 - 30 minutes	[9][10]
Two-Photon Excitation Wavelength	780 - 800 nm	[7]
Emission Channel 1 (Blue)	415 - 455 nm	[4]
Emission Channel 2 (Green)	490 - 530 nm	[4]
GP in Ordered Phase (e.g., DPPC GUVs)	High positive values	[2]
GP in Disordered Phase (e.g., DOPC GUVs)	Low positive to negative values	[2]

Experimental Protocols

Protocol 1: C-Laurdan Staining of Live Adherent Cells

Materials:

- **C-Laurdan** stock solution (e.g., 1 mM in DMSO or DMF)
- Cell culture medium (serum-free for staining, complete for recovery)
- Phosphate-buffered saline (PBS) or other suitable buffer
- Cells cultured on glass-bottom dishes or coverslips suitable for microscopy

Procedure:

- Cell Preparation: Culture cells to the desired confluence (typically 60-80%) on a suitable imaging vessel.
- Staining Solution Preparation: Prepare a fresh staining solution by diluting the **C-Laurdan** stock solution in serum-free medium to a final concentration of 5-10 μ M. Vortex briefly to

ensure complete mixing.

- Cell Staining:

- Aspirate the complete culture medium from the cells.
- Wash the cells once with pre-warmed PBS.
- Add the **C-Laurdan** staining solution to the cells and incubate for 10-30 minutes at 37°C in a CO₂ incubator.

- Washing:

- Aspirate the staining solution.
- Wash the cells two to three times with pre-warmed serum-free medium or PBS to remove excess probe.

- Imaging:

- Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.
- Proceed immediately to two-photon microscopy.

Protocol 2: Two-Photon Microscopy and GP Image Acquisition

Instrumentation:

- A two-photon laser scanning microscope equipped with a tunable femtosecond laser (e.g., Ti:Sapphire laser).
- A high numerical aperture (NA) water or oil immersion objective lens (e.g., 60x or 100x).
- Two-channel detection system with appropriate filters for the blue and green emission wavelengths of **C-Laurdan**.

Microscope Settings:

- Laser Tuning: Tune the two-photon laser to an excitation wavelength of 780-800 nm.
- Laser Power: Use the lowest possible laser power that provides an adequate signal-to-noise ratio to minimize phototoxicity and photobleaching.
- Detection Channels:
 - Channel 1 (Blue): Set the emission filter to collect light in the range of 415-455 nm.
 - Channel 2 (Green): Set the emission filter to collect light in the range of 490-530 nm.
- Image Acquisition:
 - Bring the cells into focus.
 - Simultaneously acquire images from both detection channels.
 - Adjust the gain and offset for each channel to utilize the full dynamic range of the detectors without saturation.
- GP Image Calculation:
 - The GP image can be calculated on a pixel-by-pixel basis using the formula mentioned above. Many imaging software platforms have plugins or built-in functions for ratiometric imaging and GP calculation.

Protocol 3: Data Analysis and Interpretation

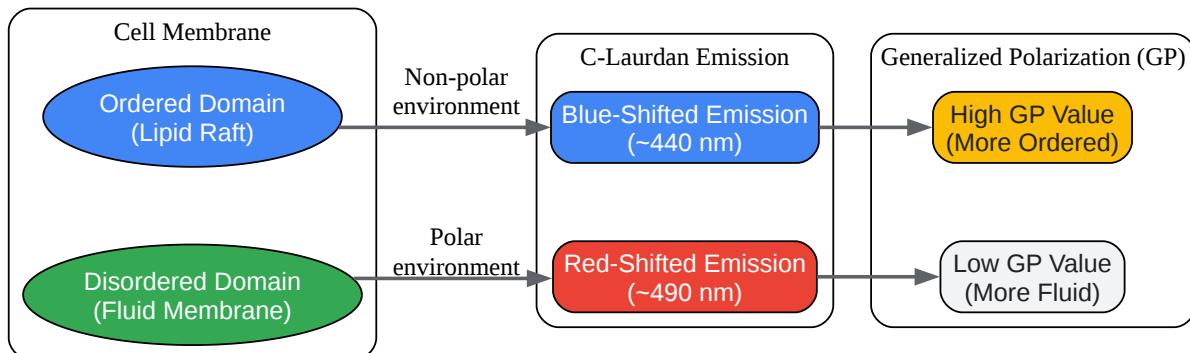
- Region of Interest (ROI) Selection: Define ROIs corresponding to the plasma membrane, intracellular membranes, or specific cellular structures.
- GP Value Calculation: Calculate the average GP value within the defined ROIs.
- GP Histograms: Generate GP histograms to visualize the distribution of membrane order within a cell or a population of cells. Bimodal or broad distributions can indicate the presence of distinct membrane domains.

- Statistical Analysis: Perform statistical analysis to compare GP values between different experimental conditions (e.g., control vs. drug-treated).

Visualizations

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Caption: Experimental workflow for **C-Laurdan** imaging.



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